molecular formula C19H16 B8488413 4-Methyl-p-terphenyl CAS No. 28952-41-2

4-Methyl-p-terphenyl

Cat. No.: B8488413
CAS No.: 28952-41-2
M. Wt: 244.3 g/mol
InChI Key: XNYPQVNKEFUPST-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Methyl-p-terphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For example, 4-bromotoluene can be reacted with phenylboronic acid in the presence of a palladium catalyst and a base to yield this compound .

Another method involves the Grignard reaction, where 4-bromotoluene is reacted with magnesium in anhydrous tetrahydrofuran to form the Grignard reagent, which is then coupled with an aryl halide to produce the desired biphenyl compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, the use of continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-p-terphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-p-terphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-p-terphenyl in various applications depends on its interaction with molecular targets. For example, in organic synthesis, it acts as a precursor or intermediate in the formation of more complex structures. In materials science, its electronic properties are exploited to create materials with desired conductivity or optical characteristics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-p-terphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required .

Properties

CAS No.

28952-41-2

Molecular Formula

C19H16

Molecular Weight

244.3 g/mol

IUPAC Name

1-methyl-4-(4-phenylphenyl)benzene

InChI

InChI=1S/C19H16/c1-15-7-9-17(10-8-15)19-13-11-18(12-14-19)16-5-3-2-4-6-16/h2-14H,1H3

InChI Key

XNYPQVNKEFUPST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step One
Quantity
0.25 mmol
Type
reactant
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

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